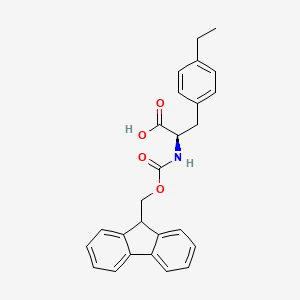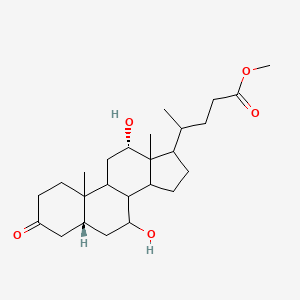
Methyl-3-ketocholate
Overview
Description
Methyl-3-ketocholate is a bile acid derivative with the molecular formula C25H40O5 It is a methyl ester of 3-ketocholic acid, which is a modified form of cholic acid Bile acids like this compound play crucial roles in the digestion and absorption of lipids in the intestines
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-3-ketocholate can be synthesized through the esterification of 3-ketocholic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield reduced bile acid derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly at the ketone group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized bile acid derivatives.
Reduction: Reduced bile acid derivatives.
Substitution: Alkyl or aryl-substituted bile acid derivatives.
Scientific Research Applications
Methyl-3-ketocholate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex bile acid derivatives.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the permeability of biological membranes.
Industry: Utilized in the formulation of pharmaceuticals and as a surfactant in various industrial processes.
Mechanism of Action
Methyl-3-ketocholate exerts its effects primarily through its interaction with biological membranes. It can enhance membrane permeability by altering the mechanical properties of the lipid bilayer. This effect is mediated through its surfactant properties, which allow it to insert into and disrupt the lipid bilayer. Additionally, this compound can interact with specific membrane proteins, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Cholic Acid: The parent compound of methyl-3-ketocholate, involved in lipid digestion and absorption.
Properties
IUPAC Name |
methyl 4-[(5R,7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14?,15-,17?,18?,19?,20+,21-,23?,24?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-KIDXSOKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B7838517.png)
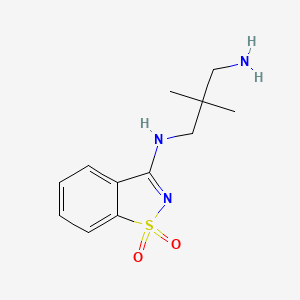

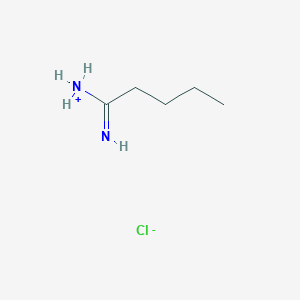
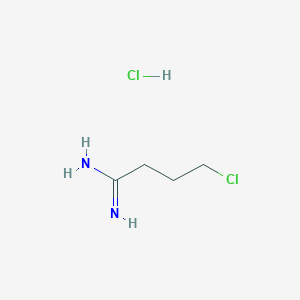
![[1-Ethoxy-2-(4-fluorophenyl)ethylidene]azanium;chloride](/img/structure/B7838565.png)
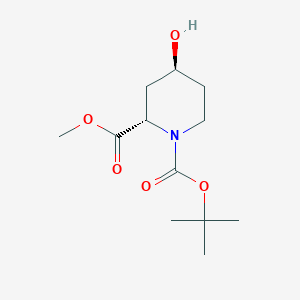
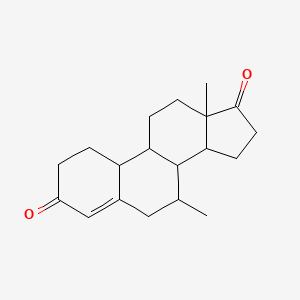
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)

